GW3965 is a synthetic compound classified as a liver X receptor agonist, specifically targeting the human isoforms of liver X receptor alpha and beta. Its chemical formula is , and it has a molecular weight of approximately 582.05 g/mol. The compound is recognized for its role in regulating cholesterol homeostasis and inflammatory responses in various biological systems. Structurally, it is characterized by a complex arrangement that includes a chloro and trifluoromethyl group, contributing to its unique pharmacological properties.
The compound's interaction with liver X receptors also influences the regulation of enzymes such as cholesterol 7-alpha-hydroxylase, which plays a critical role in bile acid synthesis and cholesterol metabolism .
Specific methodologies may vary based on laboratory protocols but generally follow established organic synthesis techniques.
GW3965 has several potential applications in biomedical research and therapeutic development:
Research on GW3965 has highlighted its interactions with various biological pathways:
Several compounds share structural or functional similarities with GW3965. Here are some notable examples:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
T0901317 | C22H25ClF3N2O3 | Liver X receptor agonist | Selective for liver X receptor alpha |
SR9243 | C28H30ClF3N2O4 | Liver X receptor agonist | More potent against LXR beta |
GSK2033 | C23H24ClF3N2O4 | Liver X receptor agonist | Selective LXR beta activity |
GW3965 is distinguished by its high potency towards both liver X receptor isoforms (with EC50 values of 190 nM for liver X receptor alpha and 30 nM for liver X receptor beta) compared to other similar compounds . Its specific structural features contribute to its unique pharmacological profile, making it a valuable tool in research focused on lipid metabolism and inflammation modulation.
GW3965 is a synthetic liver X receptor (LXR) agonist with the molecular formula C₃₃H₃₁ClF₃NO₃ and a molecular weight of 582.0 g/mol for the free base form. Its hydrochloride salt (GW3965 HCl) has a molecular formula of C₃₃H₃₂Cl₂F₃NO₃ and a molecular weight of 618.5 g/mol. The compound’s structural complexity arises from its diarylmethane core, which includes a chlorine atom, trifluoromethyl group, and acetic acid moiety.
Table 1: Molecular Characteristics of GW3965
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₁ClF₃NO₃ (free base) |
Molecular Weight | 582.0 g/mol (free base) |
Hydrochloride Formula | C₃₃H₃₂Cl₂F₃NO₃ |
Hydrochloride Weight | 618.5 g/mol |
The International Union of Pure and Applied Chemistry (IUPAC) name for GW3965 is 2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid. This name reflects its tertiary amine backbone, chloro-trifluoromethylbenzyl group, and diphenylethyl side chain, which are critical for its receptor-binding activity.
GW3965 exhibits limited aqueous solubility (<0.1 mg/mL in water) but is highly soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL). Its partition coefficient (LogP), calculated using the SMILES string C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4
, is approximately 6.2, indicating high lipophilicity. The compound’s carboxylic acid group confers a pKa of ~4.5, enabling ionization under physiological conditions. Stability studies suggest GW3965 remains intact in DMSO at 4°C for months but degrades in aqueous solutions at pH >7.
Table 2: Physicochemical Properties
Property | Value |
---|---|
Solubility (DMSO) | ≥100 mg/mL |
Solubility (Water) | <0.1 mg/mL |
LogP (calculated) | 6.2 |
pKa | ~4.5 (carboxylic acid) |
GW3965 was synthesized through a modular approach involving:
Key innovations during development included optimizing the diphenylethyl group for LXR selectivity and the trifluoromethyl-chlorophenyl moiety for metabolic stability.
GW3965 is structurally distinct from other LXR agonists like T0901317 and LXR-623:
Table 3: Comparison of GW3965 with Other LXR Agonists
GW3965’s carboxylic acid group enhances hydrogen bonding with LXR’s ligand-binding domain (Arg305 and Glu281), while T0901317 relies on sulfonamide interactions. Unlike T0901317, GW3965 avoids off-target effects on pregnane X receptor (PXR).
GW3965’s high lipophilicity (LogP 6.2) facilitates membrane permeability but limits bioavailability. Its polar surface area (PSA) of 86 Ų suggests moderate blood-brain barrier penetration. The hydrochloride salt improves crystallinity and storage stability.
Table 4: Partition Coefficients and Solubility
Parameter | Value |
---|---|
LogP | 6.2 (calculated) |
LogD (pH 7.4) | 3.8 |
Polar Surface Area | 86 Ų |
Solubility (Ethanol) | <1 mg/mL |
GW3965, chemically known as 3-[3-[[2-Chloro-3-(trifluoromethyl)phenyl]methylamino]propoxy]benzeneacetic acid, represents a potent and selective non-steroidal agonist for liver X receptors [4] [6]. This synthetic compound exhibits distinct binding characteristics for the two liver X receptor isoforms, demonstrating preferential activity toward liver X receptor beta compared to liver X receptor alpha [4] [25].
The compound functions as a full agonist of both human liver X receptor alpha and liver X receptor beta in cell-based reporter gene assays, with the molecular formula C33H31ClF3NO3 and a molecular weight of 582.052 daltons [1] [4]. GW3965 was identified through focused libraries of tertiary amines using parallel array synthesis methodologies, specifically designed to recruit steroid receptor coactivator 1 to human liver X receptor alpha in cell-free ligand-sensing assays [13].
GW3965 demonstrates significant binding affinity for liver X receptor alpha with an EC₅₀ value of 190 nM in cell-based reporter gene assays [4] [6]. This binding affinity was determined through comprehensive pharmacological evaluation using human liver X receptor alpha expressed in cellular systems [13]. The compound recruits steroid receptor coactivator 1 to human liver X receptor alpha in a cell-free ligand-sensing assay with an EC₅₀ of 125 nM, confirming its potent interaction with this receptor subtype [9] [13].
Additional binding studies utilizing the LanthaScreen assay system have demonstrated consistent results, with GW3965 maintaining similar potency across different experimental methodologies [10]. The binding characteristics indicate that GW3965 functions as a full agonist rather than a partial agonist, achieving maximal receptor activation at saturating concentrations [4] [13].
GW3965 exhibits markedly higher binding affinity for liver X receptor beta, with an EC₅₀ value of 30 nM in cell-based reporter gene assays [4] [6]. This represents approximately 6.3-fold greater potency compared to liver X receptor alpha, establishing liver X receptor beta as the primary molecular target for this compound [4] [25]. Time-resolved fluorescence energy transfer assays have confirmed this high-affinity interaction, with EC₅₀ values of 20 nM reported for liver X receptor beta [22] [27].
The preferential binding to liver X receptor beta has been consistently observed across multiple independent studies and experimental platforms [22] [25]. Crystal structure analysis of the liver X receptor beta-GW3965 complex has provided molecular-level insights into this high-affinity interaction, revealing specific binding modes that contribute to the enhanced potency [5] [28].
GW3965 demonstrates exceptional selectivity for liver X receptors compared to other nuclear receptor family members [4] [9]. Comprehensive nuclear receptor panel screening has revealed that GW3965 shows activity only against liver X receptors and pregnane X receptor, with greater than 10-fold selectivity favoring liver X receptors over pregnane X receptor in GAL4-reporter assays [9].
The selectivity profile encompasses testing against peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor delta, peroxisome proliferator-activated receptor gamma, farnesoid X receptor, liver X receptor alpha, liver X receptor beta, retinoic acid receptor alpha, thyroid hormone receptor beta, vitamin D receptor, constitutive androstane receptor, androgen receptor, glucocorticoid receptor, mineralocorticoid receptor, and progesterone receptor [9]. This extensive selectivity screening confirms that GW3965 lacks significant off-target activity against other nuclear receptors [9].
The molecular basis for liver X receptor selectivity stems from specific structural features of the ligand-binding domains that accommodate GW3965's unique chemical scaffold [11] [20]. The high conservation between liver X receptor alpha and liver X receptor beta ligand-binding domains, with 77% sequence identity, contributes to the compound's activity against both isoforms while maintaining selectivity against other nuclear receptor subtypes [16] [20].
Receptor Subtype | EC₅₀ Value (nM) | Assay Type | Reference |
---|---|---|---|
Liver X Receptor Alpha (human) | 190 | Cell-based reporter gene | Collins et al. 2002 [13] |
Liver X Receptor Beta (human) | 30 | Cell-based reporter gene | Collins et al. 2002 [13] |
Liver X Receptor Alpha (cell-free) | 125 | LiSA (SRC1 recruitment) | Chemical Probes Portal [9] |
Liver X Receptor Beta (TR-FRET) | 20 | TR-FRET coactivator | Xu et al. 2021 [22] |
The structure-activity relationships of GW3965 have been extensively characterized through systematic medicinal chemistry approaches [10] [13]. The compound's tertiary amine structure provides the fundamental pharmacophore necessary for liver X receptor binding and activation [13]. Key structural elements include the 2-chloro-3-(trifluoromethyl)phenyl moiety, the diphenylethyl group, and the propoxy-linked benzeneacetic acid component [6] [7].
Structure-activity relationship studies have revealed that the carboxyl group of GW3965 is essential for receptor binding and can be oriented toward the exterior of the protein structure without compromising activity [27]. This positioning has been exploited in the development of GW3965-based molecular tools, including proteolysis-targeting chimeras, where the carboxyl group serves as an attachment point for linker molecules [27].
The trifluoromethyl substituent contributes significantly to the compound's binding affinity and selectivity profile [10]. Modifications to this region have been shown to alter both potency and isoform selectivity, with specific substitution patterns influencing the preferential binding to liver X receptor beta over liver X receptor alpha [11] [26].
Comparative analysis with other liver X receptor agonists, including T0901317, has revealed that GW3965 and T0901317 fit tightly within the liver X receptor binding site, making derivatization challenging while maintaining potency [10]. This tight binding characteristic distinguishes GW3965 from more recently developed agonist series that tolerate various modifications at specific positions [10].
Nuclear Receptor | Activity | Selectivity Ratio |
---|---|---|
Liver X Receptor Alpha | Agonist | 6.3-fold lower vs Liver X Receptor Beta [25] |
Liver X Receptor Beta | Agonist | Primary target [25] |
Peroxisome Proliferator-Activated Receptor Alpha | Inactive | No activity [9] |
Peroxisome Proliferator-Activated Receptor Delta | Inactive | No activity [9] |
Peroxisome Proliferator-Activated Receptor Gamma | Inactive | No activity [9] |
Farnesoid X Receptor | Inactive | No activity [9] |
Pregnane X Receptor | Weak Activity | >10-fold selective for Liver X Receptor [9] |
Crystal structure analysis has provided detailed insights into the molecular interactions between GW3965 and the liver X receptor ligand-binding domain [5] [14] [28]. The liver X receptor beta structure in complex with GW3965 has been determined to 2.4 Angstrom resolution, revealing the precise binding mode within the ligand-binding pocket [5] [28].
The ligand-binding pocket of liver X receptor beta exhibits remarkable flexibility, capable of accommodating fundamentally different ligands through conformational adjustments [5] [28]. GW3965 occupies this pocket with its charged carboxyl group oriented in the opposite direction compared to other agonists such as T0901317, which binds to histidine-435 close to helix 12 [5] [28].
The binding pocket is predominantly hydrophobic but contains polar or charged residues at both ends of the cavity [5] [16]. GW3965 takes advantage of this architecture by positioning its charged group away from histidine-435, demonstrating the adaptability of the liver X receptor ligand-binding domain [5]. This binding orientation contributes to the compound's ability to induce the characteristic agonist conformation of helix 12 [5] [28].
Comparative structural analysis with the liver X receptor alpha-GW3965 complex has revealed similar binding modes, with the carboxyl group consistently oriented toward the protein exterior [14] [27]. The liver X receptor alpha ligand-binding domain adopts a homodimeric arrangement in crystal structures, previously thought to be stereochemically challenging [14]. These structural studies demonstrate that diverse chemical scaffolds, including GW3965, address common structural themes that lead to high binding affinity for liver X receptors [14].
The molecular interactions involve extensive lipophilic contacts between GW3965 and hydrophobic residues within the binding pocket [17]. Additionally, crucial hydrogen bonding interactions stabilize the agonist-bound conformation, particularly involving the carboxyl group of GW3965 [17]. These interactions collectively contribute to the stabilization of the transcriptionally active receptor state [5] [17].
PDB ID | Receptor | Resolution (Å) | Binding Mode | Conformational State |
---|---|---|---|---|
1PQ6 [28] | Liver X Receptor Beta | 2.4 | Charged group opposite to His-435 [5] | Agonist conformation (H12 fixed) [5] |
3IPQ [14] | Liver X Receptor Alpha | Not specified | Carboxyl group oriented toward protein exterior [27] | Homodimeric form [14] |
GW3965 binding induces characteristic conformational changes in liver X receptors that are essential for transcriptional activation [5] [12] [29]. The primary conformational change involves the stabilization of helix 12, also known as the activation function-2 domain, in the agonist conformation [5] [28]. This conformational shift represents a fundamental mechanism of nuclear receptor activation and is critical for subsequent coactivator recruitment [29].
In the presence of GW3965, liver X receptors undergo a ligand-induced conformational change that increases their affinity for coactivator proteins while simultaneously decreasing interaction with corepressor complexes [29] [35]. This conformational switch is mediated by the repositioning of helix 12, which forms a lid over the ligand-binding pocket and creates the coactivator binding surface [16] [29].
The conformational changes extend beyond the immediate ligand-binding domain to affect the overall receptor architecture [29]. Ligand binding promotes the formation of transcriptionally active liver X receptor-retinoid X receptor heterodimers, with both ligand-binding domains adopting agonist conformations when appropriate ligands are present [16]. The heterodimer interface is stabilized through specific molecular contacts that differ from homodimer arrangements [16].
GW3965 binding also influences the dynamic behavior of liver X receptors, converting the flexible, multi-conformational ensemble characteristic of unliganded receptors into a more constrained, transcriptionally competent state [29] [36]. This stabilization is evidenced by nuclear magnetic resonance studies of related nuclear receptor systems, which demonstrate that agonist binding reduces conformational flexibility and stabilizes specific functional conformations [36].
The ligand-induced conformational changes have functional consequences for protein-protein interactions beyond coactivator recruitment [29]. GW3965 binding prevents the ubiquitination and degradation of liver X receptor alpha by disrupting interactions with breast cancer 1-associated RING domain 1 and breast cancer 1 protein complexes [29]. This stabilization mechanism ensures that activated receptors remain available for sustained transcriptional activity [29].